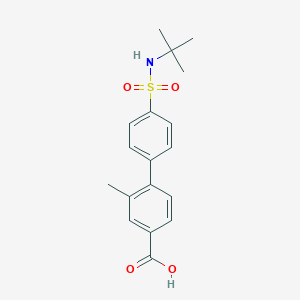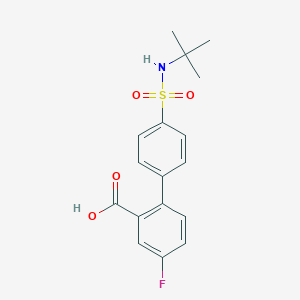
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, commonly referred to as TBPMB, is a synthetic compound used in a variety of scientific research applications. TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases. TBPMB has been found to have a wide range of therapeutic applications and is a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
TBPMB has been used in a variety of scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties and has been used in studies related to inflammation, cancer, and other diseases. TBPMB has also been used in studies related to the regulation of cell growth and differentiation, as well as in studies related to the regulation of gene expression. In addition, TBPMB has been used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibitors on the growth of human cells.
Wirkmechanismus
TBPMB is a small molecule inhibitor of the enzyme cyclooxygenase-2 (4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%). 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. TBPMB binds to the active site of the enzyme and prevents it from producing prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
TBPMB has been found to have a wide range of biochemical and physiological effects. In animal studies, TBPMB has been found to reduce inflammation and inhibit the growth of tumors. In addition, TBPMB has been found to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. TBPMB has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
TBPMB has several advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and store. In addition, it is a potent inhibitor of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, so it can be used to study the effects of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95% inhibition on inflammation and cancer. However, TBPMB is not without its limitations. It is not very soluble in water, so it must be dissolved in organic solvents for use in experiments. In addition, its effects are not long-lasting, so experiments must be repeated in order to obtain consistent results.
Zukünftige Richtungen
TBPMB is a promising compound for further research and development. Potential future directions for TBPMB research include the development of more potent and longer-lasting inhibitors of 4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%, the use of TBPMB in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects, and the use of TBPMB in clinical trials to assess its safety and efficacy in humans. In addition, TBPMB could be used to develop new treatments for inflammatory and cancer-related diseases.
Synthesemethoden
TBPMB can be synthesized from commercially available starting materials such as 4-t-butylsulfamoylphenylacetic acid, 3-methoxybenzoic acid, and 1-bromo-4-chlorobenzene. The reaction begins with the condensation of 4-t-butylsulfamoylphenylacetic acid and 3-methoxybenzoic acid in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid. The compound is then reacted with 1-bromo-4-chlorobenzene in the presence of a base (e.g. potassium carbonate) to yield 4-(4-t-butylsulfamoylphenyl)-3-methoxybenzoic acid, 95%.
Eigenschaften
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)15-10-7-13(17(20)21)11-16(15)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBSCQQVVJMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














